molecular formula C10H13ClO4S B3022671 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride CAS No. 69129-46-0

4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride

Cat. No.: B3022671
CAS No.: 69129-46-0
M. Wt: 264.73 g/mol
InChI Key: CYUYJLMTRQASDR-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a 2-methoxyethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(2-methoxyethoxy)ethanol. The reaction is carried out under basic conditions, often using a solvent such as tetrahydrofuran (THF) and water at room temperature. The resulting product is this compound, which can be isolated and purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, helps in achieving the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: In the presence of water or aqueous base, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.

    Solvents: Organic solvents such as dichloromethane, THF, and acetonitrile are often used to facilitate these reactions.

    Catalysts: In some cases, catalysts such as tertiary amines or phase transfer catalysts are employed to enhance the reaction rate.

Major Products

The major products formed from the reactions of this compound include sulfonamides, sulfonates, and sulfonic acids, depending on the nature of the nucleophile and reaction conditions.

Scientific Research Applications

4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophiles. The resulting sulfonamide or sulfonate derivatives can interact with various molecular targets, such as enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the nature of the nucleophile and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride is unique due to the presence of both the sulfonyl chloride group and the 2-methoxyethoxy substituent. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

4-(2-methoxyethoxy)-3-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO4S/c1-8-7-9(16(11,12)13)3-4-10(8)15-6-5-14-2/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUYJLMTRQASDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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